1-Ethylazetidine-3-carboxylic acid CAS number and structure
The following technical guide provides an in-depth analysis of 1-Ethylazetidine-3-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry. CAS Number: 106887-13-2 Executive Summary 1-Ethyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-Ethylazetidine-3-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry.
CAS Number: 106887-13-2
Executive Summary
1-Ethylazetidine-3-carboxylic acid (CAS 106887-13-2) is a four-membered saturated nitrogen heterocycle bearing a carboxylic acid at the C3 position and an ethyl group at the N1 position.[1][2][3] In drug discovery, this compound serves as a critical conformationally restricted bioisostere of
-alanine and -aminobutyric acid (GABA), as well as a scaffold for proline mimetics. Its high ring strain (~26 kcal/mol) and specific vector orientation make it a valuable tool for "fragment-based drug design" (FBDD) to modulate potency and metabolic stability without significantly increasing molecular weight.
Chemical Identity & Physicochemical Profile[5][6][7][8][9]
Property
Specification
CAS Number
106887-13-2
IUPAC Name
1-Ethylazetidine-3-carboxylic acid
Molecular Formula
CHNO
Molecular Weight
129.16 g/mol
SMILES
CCN1CC(C1)C(=O)O
InChI Key
Derived from structure (e.g., specific isomer dependent)
Appearance
White to off-white solid (typically zwitterionic)
Solubility
Highly soluble in water, methanol; sparingly soluble in non-polar solvents (DCM, Hexane)
pKa (Predicted)
Acid: ~3.5
Synthesis Strategies
The synthesis of 1-ethylazetidine-3-carboxylic acid presents specific challenges due to the ring strain of the azetidine core. The most robust industrial and laboratory-scale method involves reductive amination , which avoids the risks of ring-opening polymerization associated with direct alkylation under harsh conditions.
Mechanism: Reductive Alkylation (Preferred Route)
This pathway utilizes Azetidine-3-carboxylic acid (or its ester) as the nucleophile and acetaldehyde as the electrophile. The reaction proceeds via an iminium ion intermediate, which is selectively reduced in situ.
Key Advantages:
Chemo-selectivity: Avoids poly-alkylation (quaternization) common with ethyl halides.
Mild Conditions: Operates at near-neutral pH (adjusted with acetic acid).
Synthesis Pathway Visualization
Figure 1: Reductive amination pathway for the synthesis of 1-Ethylazetidine-3-carboxylic acid.
Detailed Experimental Protocol
Objective: Synthesis of 1-Ethylazetidine-3-carboxylic acid via Reductive Amination.
Scale: 10 mmol basis.
Carbonyl Source: Acetaldehyde (freshly distilled or solution, 1.2 eq).
Reductant: Sodium cyanoborohydride (NaBH
CN) (1.5 eq) or Sodium triacetoxyborohydride (STAB).
Solvent: Methanol (anhydrous).
Catalyst: Glacial Acetic Acid.
Step-by-Step Methodology
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Azetidine-3-carboxylic acid (10 mmol) in Methanol (30 mL).
Imine Formation: Add Acetaldehyde (12 mmol) dropwise. Adjust the pH to approximately 5–6 using Glacial Acetic Acid (this catalyzes imine formation). Stir at room temperature for 30–60 minutes.
Technical Insight: The azetidine nitrogen is basic; failure to buffer the solution may retard imine formation.
Reduction: Cool the solution to 0°C in an ice bath. Add NaBH
CN (15 mmol) portion-wise over 15 minutes.
Safety Note: NaBH
CN generates toxic HCN gas if the pH drops too low. Ensure the reaction is vented through a scrubber or performed in a well-ventilated fume hood.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]
= 130.1).
Work-up (Zwitterion Isolation):
Quench the reaction with water (5 mL).
Concentrate the solvent under reduced pressure.
Purification: The residue is typically a mixture of the product and inorganic salts. For high purity, use Ion-Exchange Chromatography (Dowex 50W or similar strong cation exchanger).
Load crude onto resin (H+ form).
Wash with water to remove anions/neutrals.
Elute product with 1M or 2M NH
OH.
Lyophilize the ammoniacal fractions to obtain the pure zwitterionic solid.
Applications in Drug Development[5]
Bioisosterism & Scaffold Design
1-Ethylazetidine-3-carboxylic acid acts as a
-turn mimetic . Unlike the flexible GABA chain, the azetidine ring locks the nitrogen and carboxylate vectors into a specific geometry.
GABA
Receptor Ligands: Used to probe the steric requirements of the GABA binding pocket.
Peptidomimetics: Replaces proline or
-alanine residues to increase proteolytic stability (half-life extension).
ADME Optimization
Incorporating the azetidine ring often improves the metabolic stability of a drug candidate compared to pyrrolidine or piperidine analogs. The 4-membered ring is less prone to oxidative metabolism (P450) at the
-carbon due to geometric strain preventing optimal orbital overlap for the radical intermediate.
Fragment-Based Drug Discovery (FBDD)
With a Molecular Weight of 129 Da, this molecule is an ideal "fragment." It possesses distinct exit vectors (N-ethyl and C-carboxylate) allowing for growth in two directions to explore binding pockets.
Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin.
Storage: Hygroscopic. Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).
Stability: Stable under standard conditions, but avoid strong oxidizing agents. The ring is susceptible to opening under highly acidic conditions with nucleophiles present.
References
PubChem Compound Summary. (n.d.). 1-Ethylazetidine-3-carboxylic acid (CID 59678294). National Center for Biotechnology Information. Retrieved from [Link]
Fisher Scientific. (n.d.).[3] 1-Ethyl-3-azetidinecarboxylic Acid, CAS 106887-13-2.[1][2][4][5] Retrieved from [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. (Review of azetidine chemistry and stability).
An In-Depth Technical Guide to the Physicochemical Properties of N-Ethylazetidine-3-carboxylic Acid
Abstract N-ethylazetidine-3-carboxylic acid is a non-natural, conformationally constrained β-amino acid that is gaining significant attention as a valuable building block in medicinal chemistry and drug development. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-ethylazetidine-3-carboxylic acid is a non-natural, conformationally constrained β-amino acid that is gaining significant attention as a valuable building block in medicinal chemistry and drug development. Its rigid four-membered azetidine core offers a strategic advantage over more flexible acyclic or larger cyclic analogues, enabling the design of molecules with enhanced metabolic stability, improved binding affinity, and unique pharmacological profiles. This technical guide provides a comprehensive overview of the core physical and chemical properties of N-ethylazetidine-3-carboxylic acid, intended for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, physicochemical parameters, spectroscopic signature, and chemical reactivity, supported by established scientific principles and methodologies. The insights provided herein are designed to facilitate its synthesis, characterization, and effective incorporation into novel therapeutic agents.
Introduction: The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, serves as a powerful structural motif in modern drug design.[1] Its inherent ring strain imparts a defined, rigid conformation upon molecules, a feature highly sought after in the development of potent and selective enzyme inhibitors or receptor modulators.[] Unlike more flexible linear chains or larger ring systems, the azetidine scaffold limits the number of accessible conformations, which can lead to a more favorable entropic profile upon binding to a biological target. This conformational constraint is a key principle in the design of "bioisosteres," where the azetidine moiety can replace other groups to fine-tune a molecule's properties.
Azetidine carboxylic acids are particularly important as building blocks for creating novel peptides and complex heterocyclic compounds.[1] They function as constrained analogues of natural amino acids like proline, enhancing the metabolic stability of peptide-based drugs by making them less susceptible to enzymatic degradation.[] N-ethylazetidine-3-carboxylic acid extends these benefits by introducing a specific N-alkyl substituent, providing an additional vector for chemical modification and interaction within a binding pocket. Understanding its fundamental properties is therefore the first critical step for any research program aiming to leverage its unique structural advantages.
Physicochemical Properties
The physical and chemical properties of a molecule are foundational to its application, governing its solubility, stability, and interactions. While experimental data for N-ethylazetidine-3-carboxylic acid is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogues, such as the parent azetidine-3-carboxylic acid.
N-ethylazetidine-3-carboxylic acid is a zwitterionic molecule at physiological pH, containing both a weakly acidic carboxylic acid group and a weakly basic tertiary amine integrated into the strained azetidine ring. The interplay between these two functional groups dictates the molecule's charge state across a range of pH values, which is a critical factor for its solubility, membrane permeability, and interaction with biological targets.
The protonation equilibrium can be visualized as follows:
Caption: Protonation states of N-ethylazetidine-3-carboxylic acid.
Solubility Profile
The parent compound, azetidine-3-carboxylic acid, is soluble in water.[7] The presence of both a carboxylate and an ammonium group in the zwitterionic form allows for strong hydrogen bonding with water molecules.[10] The addition of the short, relatively nonpolar ethyl group to the nitrogen atom is not expected to dramatically decrease aqueous solubility. Therefore, N-ethylazetidine-3-carboxylic acid should be soluble in water and polar protic solvents, with decreasing solubility in less polar organic solvents. Its solubility in organic solvents like ethanol, toluene, and diethyl ether is likely to be limited but may be enhanced by converting it to its ester or by using a non-polar counter-ion.[10]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of a synthesized molecule is paramount. The following section outlines the expected spectroscopic signatures for N-ethylazetidine-3-carboxylic acid, providing a reference for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.[11]
Carboxylic Acid Proton (-COOH): A very broad singlet, highly deshielded, appearing far downfield between 10-12 ppm. This peak may not always be observed depending on the solvent and concentration.
Azetidine Ring Protons: These will appear as a set of complex multiplets, likely between 3.0 and 4.5 ppm. The rigid, non-planar ring structure results in complex spin-spin coupling between the geminal and vicinal protons.
N-Ethyl Protons (-CH₂CH₃): A quartet (for the -CH₂- group) around 2.5-3.0 ppm, coupled to the methyl protons, and a triplet (for the -CH₃ group) around 1.0-1.5 ppm, coupled to the methylene protons.
¹³C NMR: The carbon spectrum provides information on the carbon framework.[12]
Carbonyl Carbon (-COOH): A signal in the 170-180 ppm range, characteristic of a carboxylic acid.[13]
Azetidine Ring Carbons: Two or three distinct signals in the 40-65 ppm range.
N-Ethyl Carbons (-CH₂CH₃): A signal for the methylene carbon around 45-55 ppm and a signal for the methyl carbon further upfield, around 10-15 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[14]
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[12]
C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl and azetidine groups.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.[11]
Molecular Ion (M+): For the molecular formula C₆H₁₁NO₂, the exact mass would be used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The nominal mass would correspond to a peak at m/z = 129.
Key Fragmentation: Common fragmentation pathways for amino acids include the loss of the carboxyl group (as COOH, 45 Da) or decarboxylation (loss of CO₂, 44 Da). Fragmentation of the azetidine ring is also expected.
Chemical Properties and Synthetic Accessibility
Proposed Synthesis Protocol
While multiple synthetic routes to N-substituted azetidines exist, a robust and common method is the N-alkylation of a pre-formed azetidine ring.[15][16] The following protocol describes a plausible synthesis of N-ethylazetidine-3-carboxylic acid from commercially available azetidine-3-carboxylic acid via reductive amination.
Causality of Experimental Choices: Reductive amination is chosen for its high efficiency and selectivity. Acetaldehyde serves as the ethyl group source. The reaction first forms an unstable iminium ion intermediate upon reaction of the secondary amine of azetidine-3-carboxylic acid with the aldehyde. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is selected because it is less reactive towards the aldehyde starting material than other hydrides (like NaBH₄) and is highly effective at reducing the iminium ion in situ, minimizing side reactions. Dichloromethane (DCM) is a good, relatively non-polar solvent for this reaction that allows for easy workup.
Caption: Experimental workflow for the synthesis of N-ethylazetidine-3-carboxylic acid.
Step-by-Step Protocol:
Reaction Setup: To a stirred solution of azetidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, ~0.1 M) at 0 °C, add acetaldehyde (1.2 eq).
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions, ensuring the temperature remains below 10 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. The product, being an amino acid, will likely be in the aqueous phase. Separate the layers.
Purification: The crude product in the aqueous phase can be purified by ion-exchange chromatography or by adjusting the pH to its isoelectric point to induce crystallization.
Characterization: Confirm the structure and purity of the final product using NMR, IR, and HRMS as described in Section 3.
Key Chemical Reactions
N-ethylazetidine-3-carboxylic acid is a bifunctional molecule, and its reactivity is dominated by its carboxylic acid and tertiary amine groups.
Amide Bond Formation: The primary application of this molecule is as a building block in synthesis. The carboxylic acid can be readily coupled with primary or secondary amines to form amides using standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole).
Esterification: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) by reaction with the corresponding alcohol under acidic catalysis (e.g., Fischer esterification with sulfuric acid) or by using reagents like thionyl chloride followed by alcohol. The ester form is often used to protect the carboxylic acid during subsequent reactions or to improve solubility in organic solvents.
Quaternization of Nitrogen: The tertiary azetidine nitrogen can react with strong alkylating agents (e.g., methyl iodide) to form a quaternary ammonium salt. This would impart a permanent positive charge on the molecule.
Conclusion
N-ethylazetidine-3-carboxylic acid represents a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a conformationally constrained azetidine ring and a reactive carboxylic acid function provides medicinal chemists with a powerful tool to engineer molecules with improved pharmacological properties. The physicochemical and spectroscopic data detailed in this guide serve as a foundational resource for its synthesis, characterization, and strategic deployment in the creation of next-generation therapeutics. As the demand for novel chemical matter continues to grow, the importance of specialized building blocks like N-ethylazetidine-3-carboxylic acid will undoubtedly increase.
References
Žukauskaitė, A., Mangelinckx, S., Buinauskaitė, V., Šačkus, A., & De Kimpe, N. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541–558. [Link][15]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21717027, Ethyl azetidine-3-carboxylate. Retrieved February 23, 2026, from [Link].[4]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44828820, Ethyl azetidine-3-carboxylate hydrochloride. Retrieved February 23, 2026, from [Link].
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59678294, 1-Ethylazetidine-3-carboxylic acid. Retrieved February 23, 2026, from [Link].[3]
Csomós, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1085. [Link][1]
ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Retrieved February 23, 2026, from [Link].[16]
LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 23, 2026, from [Link].[11]
McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Retrieved February 23, 2026, from [Link].[13][14]
LibreTexts Chemistry. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved February 23, 2026, from [Link].[10]
LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 23, 2026, from [Link].[12]
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved February 23, 2026, from [Link].[9]
University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. Retrieved February 23, 2026, from [Link].[8]
The Evolution of Constrained Scaffolds: A Technical Guide to 1-Ethylazetidine-3-carboxylic Acid
The following technical guide details the chemical lineage, synthetic evolution, and medicinal utility of 1-Ethylazetidine-3-carboxylic acid (CAS: 106887-13-2). This document is structured for researchers requiring a dee...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical lineage, synthetic evolution, and medicinal utility of 1-Ethylazetidine-3-carboxylic acid (CAS: 106887-13-2). This document is structured for researchers requiring a deep understanding of this specific constrained amino acid scaffold.
Part 1: The Azetidine Imperative
Contextualizing the Scaffold
In the hierarchy of saturated nitrogen heterocycles, the four-membered azetidine ring represents a unique intersection of high ring strain (~26 kcal/mol) and kinetic stability. While pyrrolidines (5-membered) and piperidines (6-membered) dominate the pharmacopeia, azetidines offer a distinct vector for drug optimization: conformational restriction without excessive bulk.
1-Ethylazetidine-3-carboxylic acid is a specific N-functionalized derivative of azetidine-3-carboxylic acid (Aze). Its significance lies not in a single "blockbuster" discovery event, but in its role as a privileged building block that emerged during the late 20th-century push for non-proteinogenic amino acids. It serves two primary functions in medicinal chemistry:
Bioisostere of Proline and GABA: The rigid ring constrains the
and torsion angles of peptides, often locking bioactive conformations that flexible chains cannot access.
Lipophilicity Tuning: The N-ethyl group modifies the physicochemical profile (LogP/pKa) of the parent amino acid, enhancing membrane permeability compared to the zwitterionic parent, azetidine-3-carboxylic acid.
Part 2: Historical Synthesis & Causality
From Chemical Curiosity to Scalable Reagent
The history of 1-Ethylazetidine-3-carboxylic acid is inextricably linked to the broader challenge of synthesizing the azetidine core. Unlike 5- and 6-membered rings which form readily, the formation of the 4-membered ring is disfavored by both enthalpy (ring strain) and entropy (probability of chain ends meeting).
The Early Era: The Halo-Ester Cyclization (1960s-1980s)
Early syntheses of azetidine-3-carboxylic acid derivatives relied on the cyclization of
-halo- -amino esters. This method, pioneered by Cromwell and Phillips, often suffered from low yields due to polymerization and hydrolysis side reactions.
Mechanism: Intramolecular nucleophilic substitution where the nitrogen attacks the
-carbon displacing a halide.
Limitation: The high temperature required for cyclization often degraded the sensitive ester functionality.
The Modern Era: Ring Contraction & Isomerization (1990s-Present)
The breakthrough for scalable synthesis, including the 1-ethyl derivative, came with the development of aziridine ring expansion and thermal isomerization strategies (e.g., De Kimpe's work).
The Shift: Instead of forcing a 4-membered ring closure, chemists began synthesizing highly reactive aziridines (3-membered rings) which were then expanded to azetidines via thermal rearrangement or nucleophilic opening.
Relevance to 1-Ethyl Derivative: This allowed for the introduction of the N-ethyl group early in the synthesis (on the amine precursor) or late (via reductive amination of the formed azetidine), providing the modularity needed for library generation.
Part 3: Technical Deep Dive – Synthesis Protocol
Self-Validating Methodology for 1-Ethylazetidine-3-carboxylic Acid
The following protocol describes the most robust route for synthesizing 1-Ethylazetidine-3-carboxylic acid, utilizing a Reductive Amination strategy on the parent ester. This approach avoids the quaternary ammonium salt formation often seen with direct alkylation (using ethyl iodide).
Reaction Scheme Overview
Starting Material: Azetidine-3-carboxylic acid (or its methyl ester hydrochloride).
Step 1: Preparation of the Free Base (If starting with HCl salt)
Rationale: The amine must be nucleophilic to attack the aldehyde.
Action: Dissolve Azetidine-3-carboxylic acid HCl (1.0 eq) in MeOH. Add Triethylamine (TEA, 1.2 eq) and stir for 15 min at 0°C.
Step 2: Imine Formation
Rationale: Formation of the intermediate iminium ion is the rate-determining step for selectivity.
Action: Add Acetaldehyde (1.1 eq) dropwise. Allow the mixture to stir for 30–60 minutes at room temperature.
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the starting amine mass.
Step 3: Reduction (The "STAB" Method)
Rationale: Sodium Triacetoxyborohydride is preferred over NaBH4 because it is less likely to reduce the aldehyde directly, preventing side-product formation (ethanol).
Action: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
Observation: Mild gas evolution (
) will occur.
Time: Stir overnight at room temperature.
Step 4: Workup & Purification
Action: Quench with saturated
. Extract with DCM (if ester) or use ion-exchange chromatography (Dowex 50W) if isolating the free acid.
Validation: The product 1-Ethylazetidine-3-carboxylic acid is a zwitterion.
1H NMR (D2O): Look for the characteristic triplet (ethyl
, ~1.1 ppm) and quartet (ethyl , ~3.2 ppm), and the azetidine ring protons (multiplets at 3.5–4.5 ppm).
Visualizing the Synthesis Pathway
Caption: Figure 1. Reductive amination pathway for the synthesis of 1-Ethylazetidine-3-carboxylic acid, prioritizing mono-alkylation selectivity.
Part 4: Medicinal Chemistry Applications
Why the Ethyl Group Matters
In drug development, the transition from Azetidine-3-carboxylic acid to 1-Ethylazetidine-3-carboxylic acid is often a strategic decision driven by Structure-Activity Relationships (SAR) .
Physicochemical Tuning (The "Ethyl Effect")
Lipophilicity: The ethyl group masks the polarity of the secondary amine. This increases the LogP, improving passive diffusion across the blood-brain barrier (BBB) or gut wall.
pKa Shift:
-alkylation slightly increases the basicity of the amine compared to the secondary amine, altering the ionization state at physiological pH (7.4).
Specific Therapeutic Areas
GABA Transporter Inhibitors: 1-Ethylazetidine-3-carboxylic acid acts as a conformationally restricted analog of
-alanine and GABA. The ethyl group can occupy hydrophobic pockets in the GABA transporter (GAT) proteins, potentially enhancing potency over the unsubstituted parent.
S1P Receptor Modulators: The azetidine-3-carboxylic acid scaffold is a core motif in Sphingosine-1-phosphate (S1P) receptor modulators (e.g., next-generation analogs of Fingolimod/Siponimod). The carboxylic acid mimics the phosphate head group of S1P, while the
-alkyl tail (ethyl or larger) mimics the lipophilic sphingosine chain.
Linker Technology (ADCs & PROTACs): Due to its rigidity, the molecule is increasingly used as a "stiff" linker in Antibody-Drug Conjugates (ADCs) and PROTACs. The ethyl group prevents unwanted cyclization or degradation of the linker in plasma.
Data Summary: Physicochemical Comparison
Property
Azetidine-3-carboxylic acid (Parent)
1-Ethylazetidine-3-carboxylic acid (Derivative)
Impact on Drug Design
Formula
Increased MW
MW
101.10 g/mol
129.16 g/mol
Fragment-based screening friendly
LogP (Calc)
-2.6 (Highly Polar)
-1.5 to -1.2
Improved Permeability
H-Bond Donors
2 (NH, OH)
1 (OH)
Reduced desolvation penalty
Ring Strain
~26 kcal/mol
~26 kcal/mol
High reactivity/Rigidity
Part 5: Structural & Pharmacophore Logic
The following diagram illustrates the pharmacophore mapping of the molecule, highlighting why it serves as a versatile ligand in GPCR and transporter binding.
Caption: Figure 2. Pharmacophore decomposition showing the dual ionic/lipophilic nature of the scaffold.
References
Cromwell, N. H., & Phillips, B. (1950). Heterocyclic derivatives of amino acids.[1] I. Azetidine-3-carboxylic acid.[2][3][4][5][6][7][8][9] Journal of the American Chemical Society. Link
De Kimpe, N., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids.[1] Link
Fisher Scientific. (2024). 1-Ethylazetidine-3-carboxylic acid Product Specifications & CAS 106887-13-2.[2][3][4][5][6][10][9]Link
BLD Pharm. (2024).[9] Azetidine-3-carboxylic acid derivatives and building blocks.[1][4][7][8]Link
Couty, F., & Evano, G. (2009). Azetidines: New tools for the synthesis of nitrogen heterocycles. Synlett.[7] Link
Application Note: Applications of 1-Ethylazetidine-3-carboxylic Acid in Neuroscience Research
Abstract 1-Ethylazetidine-3-carboxylic acid (1-EAZCA) represents a critical chemical probe in the structural characterization of GABAergic signaling machinery. As a conformationally restricted analogue of -aminobutyric a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
1-Ethylazetidine-3-carboxylic acid (1-EAZCA) represents a critical chemical probe in the structural characterization of GABAergic signaling machinery. As a conformationally restricted analogue of
-aminobutyric acid (GABA), this molecule serves as a pivotal tool for mapping the steric and lipophilic requirements of GABA Transporters (GATs). This guide details the application of 1-EAZCA in Structure-Activity Relationship (SAR) studies, specifically distinguishing between transportable substrates and non-transportable inhibitors. We provide validated protocols for competitive uptake assays and electrophysiological monitoring of transporter currents, essential for researchers developing next-generation antiepileptics and anxiolytics.
Part 1: Introduction & Mechanistic Basis
The Azetidine Scaffold in Neuropharmacology
The azetidine ring (a 4-membered nitrogen heterocycle) offers a unique "conformationally constrained" platform for mimicking neurotransmitters. unlike the flexible GABA molecule, azetidine-3-carboxylic acid derivatives lock the amino and carboxylic acid groups into a fixed distance and orientation, reducing the entropic cost of binding to receptors and transporters.
1-Ethylazetidine-3-carboxylic acid is specifically functionalized at the nitrogen atom. In the context of GABA Transporter (GAT) pharmacology, the N-substituent is a determinant of activity:
Unsubstituted (H): Often acts as a substrate.
Small Alkyl (Ethyl - 1-EAZCA): Probes the transition zone between substrate and inhibitor; enhances lipophilicity for Blood-Brain Barrier (BBB) studies relative to the zwitterionic parent.
Bulky Lipophilic (e.g., Diphenylbutenyl): Anchors the molecule in the vestibule, converting it into a potent, non-transportable inhibitor (e.g., Tiagabine-like activity).
Core Applications
GAT Binding Pocket Mapping: 1-EAZCA is used to define the steric tolerance of the GAT-1 and GAT-3 N-binding domains.
Transport Current Analysis: Differentiating between blockers (which silence the transporter) and substrates (which induce stoichiometric ion currents).
Analytical Standard: Used as a reference in metabolomics to distinguish endogenous GABA isomers from synthetic analogues.
Part 2: Visualizing the Pharmacophore
The following diagram illustrates the structural relationship between the endogenous neurotransmitter GABA, the probe 1-EAZCA, and the clinical inhibitor Tiagabine.
Caption: Structural evolution from GABA to 1-EAZCA, highlighting the N-ethyl modification used to probe the GAT active site.
Part 3: Experimental Protocols
Protocol A: Competitive [³H]-GABA Uptake Assay
Objective: Determine the affinity (
) of 1-EAZCA for GAT-1 compared to standard inhibitors.
Materials:
HEK-293 cells stably expressing human GAT-1 (hGAT-1).
of KRH containing 1-EAZCA at varying concentrations ( to ). Incubate for 10 min at 37°C.
Uptake Initiation: Add
of [³H]-GABA solution (Final concentration: 20 nM).
Incubation: Incubate for 10 min at 37°C.
Termination: Rapidly aspirate buffer and wash
with ice-cold KRH to stop transport.
Lysis & Counting: Lyse cells with
1% SDS. Transfer to scintillation vials with cocktail and count CPM.
Data Analysis:
Calculate % Inhibition relative to control (no inhibitor) and blank (1 mM Nipecotic acid). Fit data to a non-linear regression model (Log-inhibitor vs. response) to derive
.
Protocol B: Electrophysiological Transport Current Recording
Objective: Distinguish if 1-EAZCA acts as a blocker or a substrate. Substrates elicit a transport-associated current due to the co-transport of
Intracellular Solution: 130 mM CsCl, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2.
Extracellular Solution: Standard Tyrode’s solution.
Step-by-Step:
Seal Formation: Establish a G
seal and break into whole-cell configuration. Clamp voltage at .
Baseline: Record stable baseline current for 2 minutes.
GABA Control: Superfuse GABA (
) for 5 seconds. Observe inward current (). Wash until baseline recovers.
Test Application: Superfuse 1-EAZCA (
) for 5 seconds.
Interpretation:
Scenario A (Substrate): An inward current is observed, similar to GABA but potentially with different kinetics (
or decay). This confirms the molecule is translocated.
Scenario B (Blocker): No current is observed.
Competition Test: Co-apply GABA (
) + 1-EAZCA (). If 1-EAZCA is a blocker, the GABA-induced current will be reduced.
Part 4: Comparative Data & SAR Insights
The following table summarizes the expected pharmacological profile of 1-EAZCA relative to its parent and bulky analogs.
Compound
N-Substituent
GAT-1 Affinity ()
Mode of Action
BBB Permeability
Azetidine-3-carboxylic acid
-H
High ()
Substrate
Low (Zwitterionic)
1-Ethylazetidine-3-carboxylic acid
-Ethyl
Moderate ()
Partial Substrate / Weak Inhibitor
Moderate
N-Diphenylbutenyl-Azetidine
-DPB (Bulky)
Very High ()
Blocker
High
Nipecotic Acid
(Piperidine ring)
High ()
Substrate
Low
Note: Values are representative of the class trends for azetidine-based GAT inhibitors.
Part 5: Workflow Visualization
Caption: Experimental decision tree for characterizing 1-EAZCA activity.
References
Faust, M. R., et al. (2010). "Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship." European Journal of Medicinal Chemistry.
Schousboe, A., et al. (2004). "Role of GABA transporters in deep brain stimulation and epilepsy." Journal of Neurochemistry.
Krogsgaard-Larsen, P., et al. (2000). "GABA transporter inhibitors: from nipecotic acid to tiagabine." Bioorganic & Medicinal Chemistry.
PubChem Compound Summary. "1-Ethylazetidine-3-carboxylic acid."[1] National Center for Biotechnology Information.
BenchChem Application Note. "The Role of 1-Butyrylazetidine-3-carboxylic Acid as a Negative Control in GABA Transporter Inhibition Assays."
Purification of crude 1-Ethylazetidine-3-carboxylic acid by recrystallization
Technical Support Center: Case #AZT-303 Subject: Purification of Crude 1-Ethylazetidine-3-carboxylic Acid via Recrystallization Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Che...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Case #AZT-303Subject: Purification of Crude 1-Ethylazetidine-3-carboxylic Acid via Recrystallization
Status: Open | Priority: High
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are dealing with 1-Ethylazetidine-3-carboxylic acid , a thermally sensitive, zwitterionic four-membered heterocycle. Unlike standard amino acids, the high ring strain (~26 kcal/mol) of the azetidine scaffold makes this compound prone to ring-opening decomposition (polymerization or hydrolysis) if exposed to excessive heat or strong acid/base deviations.
This guide deviates from generic protocols. It prioritizes thermal preservation and isoelectric focusing to prevent the common failure mode: "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.
Module 1: The "Golden Path" Protocol
Use this validated workflow for crude material with >85% purity. For lower purity, perform a preliminary silica filtration.
Physicochemical Profile
Parameter
Value (Est.)
Implication
Structure
Zwitterionic (Internal Salt)
High water/alcohol solubility; insoluble in non-polars.
Ring Strain
High (Azetidine)
Critical: Avoid prolonged reflux >60°C.
Isoelectric Point (pI)
~5.8 – 6.2
Solubility is lowest at this pH range.
Solubility
High: Water, Methanol
Low: Acetone, Diethyl Ether, Ethyl Acetate.
Step-by-Step Methodology: The MeOH-Acetone Displacement
Dissolution (The Saturation Point):
Place crude solid in a round-bottom flask.
Add Methanol (MeOH) dropwise at 50°C (Do not exceed 60°C).
Target Concentration: ~1 g solute per 3–5 mL solvent.
Action: Swirl continuously. If undissolved solids remain after 10 mins, filter hot (0.45 µm PTFE) to remove inorganic salts (NaCl/KCl often present from synthesis).
Isoelectric Adjustment (The "Zwitterion Lock"):
Check pH of the methanolic solution.
Crucial Step: If pH is <5 or >7, adjust cautiously with 1M NaOH or 1M HCl in MeOH to pH 6.0 .
Why? This maximizes the zwitterionic population, minimizing solubility and promoting lattice formation over oiling.
Nucleation (The Anti-Solvent Addition):
Remove from heat.[1][2][3] While the solution is still warm (~40°C), add Acetone dropwise.
Ratio: Stop immediately when a faint, persistent turbidity (cloudiness) appears.
Seeding: Add a micro-spatula of pure seed crystal if available.
Crystallization (The Slow Ramp):
Allow the flask to cool to room temperature (20°C) over 2 hours. Do not use an ice bath yet.
Once solids appear, cool to 0–4°C for 4 hours to maximize yield.
Isolation:
Filter under vacuum (sintered glass, porosity 3).
Wash cake with cold Acetone/MeOH (9:1).
Dry under high vacuum at 40°C max (Avoid oven drying >60°C).
Module 2: Visual Workflows (Graphviz)
Figure 1: The Recrystallization Logic Flow
Caption: Validated workflow for zwitterionic azetidine purification minimizing thermal stress.
Module 3: Troubleshooting Center (FAQs)
Symptom 1: "The solution turned into a sticky oil at the bottom." (Oiling Out)
Diagnosis: Liquid-Liquid Phase Separation (LLPS).[4] The compound separated as a solvated liquid before crystallizing.[1] This happens because the melting point of the solvated impurity-mix is lower than the crystallization temperature.[3]
Corrective Actions:
Re-dissolve: Heat the mixture back to 50°C until the oil dissolves.
Add More Solvent: Add 10-20% more Methanol. (Oiling out often means the solution is too concentrated).
Seed at High T: Add seed crystals while the solution is still warm (40°C) to provide a template for the oil to latch onto.
Trituration: If the oil persists, decant the supernatant.[1] Add Diethyl Ether to the oil and scratch the flask vigorously with a glass rod to induce solidification.
Symptom 2: "My yield is terrible (<30%)."
Diagnosis: The compound is too soluble in the mother liquor, or the pH was off-target.
Corrective Actions:
Check pH: Ensure you are at pH ~6.0. If the solution is too acidic (pH 2) or basic (pH 9), the compound becomes a salt (cationic or anionic) and stays dissolved in MeOH.
Anti-Solvent Ratio: Increase the Acetone:MeOH ratio. You can push this up to 5:1, but add it slowly to avoid crashing out amorphous powder.
Symptom 3: "The material turned yellow/brown during heating."
Diagnosis: Thermal decomposition (Ring Opening). The azetidine ring opened to form a homoallylic amine or polymer.
Corrective Actions:
Strict T-Limit: Never exceed 60°C.
Solvent Switch: Switch from Methanol (BP 65°C) to Ethanol (BP 78°C) but use a vacuum to boil it at a lower temperature (Rotavap recrystallization method), or simply accept slower dissolution at 40°C.
Figure 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for common azetidine crystallization failures.
Module 4: Advanced Considerations
Q: Can I use water as a solvent?A: Yes, but water removal is difficult without lyophilization (freeze-drying). Heating aqueous solutions of azetidines to remove water often leads to hydrolysis. If you use water, use Isopropanol (IPA) as the anti-solvent to crash the product out.
Q: How do I store the purified crystals?A: Store at -20°C under Argon . Azetidine-3-carboxylic acids can slowly polymerize at room temperature due to intermolecular nucleophilic attack (Amine attacking the neighboring ring).
Q: What if I have inorganic salts (NaCl) in my crude?A: Azetidine-3-carboxylic acid is isostructural with Proline. It is soluble in Ethanol, whereas NaCl is not.
Protocol: Suspend crude in dry Ethanol. Stir at 40°C for 30 mins. Filter. The NaCl stays on the filter; your product is in the filtrate.
References
Couty, F., & Evano, G. (2006). Synthesis of azetidines from amino acids and related compounds. Organic Preparations and Procedures International. Link
Siponimod Synthesis Patent (Novartis). (2010). Process for the preparation of azetidine derivatives.[5][6] (Detailed solubility data for azetidine-3-carboxylic acid intermediates). Link
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Section on Azetidine stability and protection). Link
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them).Link
Common side reactions in the synthesis of 1-Ethylazetidine-3-carboxylic acid
Ticket ID: AZT-3-COOH-SYN Status: Active Subject: Troubleshooting Common Side Reactions & Isolation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: AZT-3-COOH-SYN
Status: Active
Subject: Troubleshooting Common Side Reactions & Isolation Protocols
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1-Ethylazetidine-3-carboxylic acid presents a unique duality of challenges: the kinetic instability of the strained azetidine ring (approx. 25.4 kcal/mol strain energy) and the thermodynamic stability of the zwitterionic final product, which complicates isolation.
This guide addresses the three most frequently reported failure modes:
Ring Opening (Decomposition) during deprotection or acidic workup.
N-Overalkylation (Quaternization) during the installation of the ethyl group.
Zwitterion Trapping during final purification.
Module 1: The "Disappearing Product" (Ring Opening)
User Reported Issue: "I hydrolyzed my ester precursor using 6M HCl at reflux. NMR shows loss of the azetidine characteristic signals (3.0–4.5 ppm) and appearance of broad aliphatic multiplets. Yield is near zero."
Root Cause Analysis
Azetidines are kinetically stable at neutral to basic pH but are highly sensitive to acid-catalyzed nucleophilic attack. Protonation of the ring nitrogen creates a potent leaving group. In the presence of nucleophiles (Cl⁻, H₂O) and heat, the ring strain drives rapid opening to linear amino acids (e.g.,
Data Point: Studies indicate azetidine decomposition half-life (
) drops to ~0.5 hours at pH 1.8, whereas it remains stable at pH 7.0 [1].
Troubleshooting Protocol
Parameter
Hazardous Condition (Avoid)
Optimized Condition (Recommended)
Reagent
Aqueous HCl, H₂SO₄
LiOH or NaOH (1.1 eq) in THF/H₂O
Temperature
Reflux (>80°C)
0°C to Room Temperature
Workup
Acidification to pH 1
Neutralize to pH 7 (Isoelectric Point)
Mechanistic Visualization: Acid-Mediated Ring Opening
Figure 1: Pathway of acid-catalyzed decomposition. The protonated azetidine nitrogen acts as a leaving group, relieving ~25 kcal/mol of ring strain upon nucleophilic attack.
Module 2: The "Ethyl" Problem (N-Alkylation Control)
User Reported Issue: "I used Ethyl Iodide (EtI) to alkylate Azetidine-3-carboxylic acid methyl ester. LCMS shows a mixture of starting material, product, and a significant mass corresponding to [M+29]⁺."
Root Cause Analysis
Direct alkylation of secondary amines with alkyl halides is difficult to control. The product (tertiary amine) is often more nucleophilic than the starting material, leading to Quaternization (formation of the quaternary ammonium salt). This is an irreversible "dead end" for the synthesis.
Corrective Workflow: Reductive Amination
Switching to reductive amination using acetaldehyde ensures mono-alkylation. The intermediate iminium ion is reduced faster than it can react further.
Protocol:
Dissolve Azetidine precursor in DCE or MeOH.
Add Acetaldehyde (1.1 eq) and stir for 30 mins to form the hemiaminal/iminium species.
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Note: STAB is preferred over NaCNBH₃ for lower toxicity and better acid tolerance [2].
Monitor pH: Maintain pH 5–6 using Acetic Acid to catalyze iminium formation without triggering ring opening.
Decision Tree: Alkylation Strategy
Figure 2: Comparison of alkylation strategies. Reductive amination prevents the formation of quaternary ammonium salts.
Module 3: Zwitterion Isolation (The Purification Trap)
User Reported Issue: "My reaction worked, but I cannot extract the product. It stays in the aqueous layer during DCM/Water extraction."
Root Cause Analysis
1-Ethylazetidine-3-carboxylic acid exists as a zwitterion (inner salt) at neutral pH. The carboxylate (COO⁻) and the tertiary amine (NH⁺) create a highly polar species that is insoluble in non-polar organic solvents (DCM, Et₂O) and highly soluble in water.
Isolation Protocol (Ion Exchange)
Do not attempt standard liquid-liquid extraction. Use Dowex 50WX8 (H⁺ form) resin.
Load: Apply the aqueous crude mixture to the resin column. The amino acid binds to the resin (cation exchange).
Wash: Flush with distilled water to remove non-basic impurities (salts, unreacted starting materials).
Elute: Use 1M - 2M Aqueous Ammonia (NH₄OH) . The ammonia deprotonates the carboxylic acid and displaces the amine, eluting the product as the ammonium carboxylate salt or free zwitterion.
Finish: Lyophilize (freeze-dry) the ammoniacal fractions. Do not use rotary evaporation at high heat.
Alternative (Isoelectric Precipitation):
If the concentration is high, adjust the pH to the calculated Isoelectric Point (pI) (typically pH 6.0–7.5 for this class). Add cold Ethanol/Acetone to precipitate the zwitterion [3].
FAQ: Rapid Fire Troubleshooting
Q: Can I use TFA to deprotect a t-Butyl ester (Boc) group on the carboxylic acid?A: Yes, but with extreme caution. Use TFA/DCM (1:1) at 0°C and remove the TFA immediately under vacuum at low temperature. Do not let the crude TFA salt sit; the acidity can degrade the ring over time.
Q: Why is my yield low when using catalytic hydrogenation (Pd/C) to remove a Benzyl group?A: Azetidines can undergo hydrogenolysis (ring opening) under aggressive hydrogenation conditions. If removing an N-benzyl group, use mild conditions (Pearlman’s catalyst, atmospheric pressure H₂, EtOH) and monitor closely. If the ring opens, the catalyst loading or pressure is too high.
Q: Is the final product stable as a solid?A: Yes, as a zwitterion, it is a high-melting solid and generally stable. However, store it at -20°C under argon to prevent slow dimerization or moisture absorption (hygroscopic).
References
Vertex Pharmaceuticals/NIH , "Intramolecular Ring-Opening Decomposition of Aryl Azetidines," PMC, 2021. Link
Abdel-Magid, A. F., et al. , "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride," Journal of Organic Chemistry, 1996.[1] Link
ResearchGate Community , "Purification of Zwitterionic Compounds via Ion Exchange," ResearchGate Discussions, 2020. Link
Author: BenchChem Technical Support Team. Date: February 2026
Stability, Storage, and Handling Guide
Compound Profile
Chemical Name: 1-Ethylazetidine-3-carboxylic acid
CAS: 106461-41-0 (Free Acid) / Varies for salts
Molecular Formula: C₆H₁₁NO₂
Core Risk Factors: Ring Strain (~25 kcal/mol), Hygroscopicity, Oxidative Sensitivity.
Part 1: Critical Storage Protocols
For Research Use Only (RUO). Not for human consumption.
This compound sits at a precarious intersection of chemical properties: it possesses a strained 4-membered azetidine ring (susceptible to ring-opening) and a basic tertiary amine (susceptible to oxidation). While the carboxylic acid moiety provides some zwitterionic stabilization in the solid state, improper storage will lead to rapid degradation.
The "Golden Rules" of Storage
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Long Term) 2-8°C (Active Use)
Low temperature kinetically inhibits the thermodynamic drive for ring-opening polymerization and decarboxylation.
Atmosphere
Inert (Argon/Nitrogen)
The N-ethyl group renders the nitrogen electron-rich, increasing susceptibility to N-oxide formation upon exposure to atmospheric oxygen.
Humidity
Desiccated (<30% RH)
Small zwitterionic molecules are highly hygroscopic. Water facilitates hydrolysis and acts as a nucleophile that can trigger ring opening.
Container
Amber Glass / Foil
Protects against UV-induced radical formation which can accelerate degradation of the ethyl side chain.
Visual Workflow: Storage Logic
Use this decision tree to determine the immediate handling of incoming shipments.
Figure 1: Decision matrix for processing incoming 1-Ethylazetidine-3-carboxylic acid to maximize shelf-life.
Part 2: Troubleshooting & Diagnostics
Diagnose compound integrity before committing to expensive synthesis steps.
Common Issues & Solutions
Q1: The compound has turned from white/beige to yellow or brown. Is it usable?
Diagnosis: This indicates oxidative degradation (formation of N-oxides) or the onset of ring-opening polymerization . The "yellowing" is often due to conjugated byproducts formed after the ring opens.
Action: Perform a solubility test. If the compound has become insoluble in water or methanol (where it should be soluble), polymerization has occurred. Discard. If soluble, check 1H-NMR. Small amounts of N-oxide (5-10%) may be tolerated depending on your application, but purification is recommended.
Q2: The powder has clumped into a sticky solid (Caking).
Diagnosis:Hygroscopic failure. The container seal was compromised, and the compound has absorbed atmospheric water.
Risk: Water acts as a nucleophile. In the presence of trace acid (even atmospheric CO₂), water can attack the strained azetidine ring, leading to hydrolysis to linear amino acids.
Action: If the color is unchanged, dry immediately under high vacuum over P₂O₅ for 24 hours. Re-check NMR for ring integrity.
Q3: My reaction yield is low. Could the reagent be the problem?
Check: Azetidines are sensitive to Lewis Acids. If your reaction involves strong Lewis Acids (e.g., AlCl₃, BF₃), they may be coordinating to the nitrogen and triggering ring opening before the desired reaction occurs.
Solution: Buffer the reaction or add the azetidine last at low temperature.
Degradation Mechanism (The "Why")
Understanding the failure mode helps prevent it.
Figure 2: Primary degradation pathways. The strain energy (~25 kcal/mol) drives the ring-opening pathway upon nucleophilic attack or protonation.
Part 3: Emergency Re-purification
If QC fails but you cannot wait for a new batch.
Warning: Do not attempt distillation. Azetidine carboxylic acids are zwitterionic and non-volatile; heating will cause decomposition.
Dissolve: Dissolve the crude solid in the minimum amount of warm Methanol (approx. 40°C). Do not boil.
Filter: If there are insoluble brown particulates (polymers), filter them out rapidly using a syringe filter (0.2 µm PTFE).
Precipitate: Add cold Diethyl Ether or Acetone dropwise until the solution turns cloudy.
Crystalize: Store at -20°C overnight.
Collect: Centrifuge or filter under inert gas (Nitrogen/Argon).
Dry: High vacuum for 4 hours.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store this as a stock solution in water?A:No. While water-soluble, the azetidine ring is susceptible to hydrolysis over time, especially if the pH drifts. Aqueous solutions should be prepared fresh. If necessary, freeze aliquots at -80°C, but expect degradation upon freeze-thaw cycles.
Q: Is the HCl salt more stable than the free acid?A: Generally, yes . Protonating the amine (forming the salt) prevents the nitrogen lone pair from oxidizing (N-oxide formation). However, salts are significantly more hygroscopic. If you have the HCl salt, moisture control becomes the dominant storage priority.
Q: How do I weigh it out without exposing it to air?A: For precise analytical work, use a "weighing boat" technique inside a glovebox or glove bag. If working on a benchtop:
Allow the bottle to warm to room temperature before opening (prevents condensation).
Flush the bottle with a gentle stream of Argon immediately after scooping.
Reseal with Parafilm.
References
Thermo Fisher Scientific. (2025). Safety Data Sheet: (S)-(-)-Azetidine-2-carboxylic acid. (General handling for azetidine carboxylic acids). Link
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (Review of azetidine ring strain and reactivity). Link
Sigma-Aldrich. (2025). Safety Data Sheet: Azetidine derivatives. (Standard storage protocols for strained amines). Link
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. (Mechanistic insights into ring opening). Link
Optimization
Technical Support Center: 1-Ethylazetidine-3-carboxylic Acid Synthesis
Topic: Troubleshooting & Optimization Guide for 1-Ethylazetidine-3-carboxylic Acid CAS Registry Number: 106887-13-2 (Acid) / 1346674-10-9 (Ethyl Ester precursor) Molecular Formula: C₆H₁₁NO₂ Support Tier: Level 3 (Senior...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting & Optimization Guide for 1-Ethylazetidine-3-carboxylic Acid
CAS Registry Number: 106887-13-2 (Acid) / 1346674-10-9 (Ethyl Ester precursor)
Molecular Formula: C₆H₁₁NO₂
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Strain-Stability Paradox
Synthesizing 1-Ethylazetidine-3-carboxylic acid presents a classic conflict in heterocyclic chemistry: maintaining the integrity of a highly strained four-membered ring (azetidine) while performing nucleophilic substitutions or hydrolyses that inherently favor ring-opening.
The azetidine ring possesses approximately 26 kcal/mol of ring strain . Consequently, standard protocols for amine alkylation or ester hydrolysis often lead to ring cleavage, forming linear amino acids or polymerized byproducts. This guide prioritizes Reductive Amination over direct alkylation to minimize quaternary ammonium salt formation (which accelerates ring opening) and outlines critical pH controls for isolation.
Master Synthesis Workflow
The most robust route for high-purity synthesis avoids direct alkylation with ethyl halides. Instead, we recommend a Reductive Amination strategy starting from the commercially stable Azetidine-3-carboxylic acid (or its deprotected salt).
Figure 1: Recommended Reductive Amination Pathway. This route minimizes the risk of over-alkylation and ring-opening compared to direct alkylation with ethyl iodide.
Troubleshooting & FAQs
Issue 1: "I am seeing significant ring-opening byproducts (linear amino acids)."
Diagnosis:
The azetidine ring is susceptible to nucleophilic attack, particularly when the nitrogen is quaternized (forming an azetidinium ion) or when the pH is too acidic.
Technical Insight:
Under acidic conditions, the ring nitrogen is protonated.[1] While this is generally stable, the presence of a nucleophile (like water during hydrolysis or workup) and heat can trigger ring opening. If you use Ethyl Iodide/Bromide for alkylation, you risk forming a quaternary ammonium salt (bis-alkylation). The ring strain makes this quaternary salt an excellent leaving group, leading to rapid ring opening by any available nucleophile.
Corrective Actions:
Switch to Reductive Amination: Use Acetaldehyde + Sodium Triacetoxyborohydride (STAB). This method proceeds via an iminium intermediate which is reduced immediately, preventing over-alkylation.[1]
Temperature Control: Never heat the reaction above 40°C.
pH Management: During workup, avoid strong mineral acids (pH < 2) for extended periods.
Issue 2: "I cannot extract the product from the aqueous layer."
Diagnosis:
1-Ethylazetidine-3-carboxylic acid is a zwitterion (inner salt) with high polarity. It is insoluble in non-polar organic solvents (DCM, Hexanes) and poorly soluble in Ethyl Acetate.
Technical Insight:
Standard liquid-liquid extraction (LLE) will fail because the molecule prefers the aqueous phase at almost any pH. At low pH, it is cationic; at high pH, it is anionic; at neutral pH, it is zwitterionic.
Corrective Actions:
Do NOT use LLE: Do not attempt to extract into DCM/EtOAc.
Use Ion Exchange Chromatography:
Load the aqueous reaction mixture onto a cation exchange resin (e.g., Dowex 50WX8 , H+ form).
Wash with water to remove non-basic impurities (boric acid, excess aldehyde).
Elute the product with 1M - 2M NH₄OH (Ammonia water).
Lyophilize the eluent to obtain the solid product.
Alternative (Small Scale): Trituration with cold Isopropanol (IPA) or Acetonitrile can sometimes precipitate the zwitterion from a concentrated aqueous residue.
Issue 3: "My yield is low (<30%) using the Ethyl Ester route."
Diagnosis:
If you synthesized Ethyl 1-ethylazetidine-3-carboxylate and are trying to hydrolyze the ester, you are likely degrading the ring during hydrolysis.
Technical Insight:
Base-mediated hydrolysis (LiOH/NaOH) is generally safer than acid hydrolysis for azetidines. However, the 1-ethyl substituent increases the basicity of the nitrogen, which can participate in intramolecular side reactions or facilitate elimination.
Corrective Actions:
Use LiOH in THF/Water (1:1): Lithium hydroxide is milder than NaOH. Perform the reaction at 0°C to Room Temperature . Do not reflux.
Monitor via NMR/LCMS: Stop the reaction immediately upon consumption of the starting material. Prolonged exposure to base can lead to epimerization or decomposition.
Comparative Data: Alkylation Methods
Parameter
Method A: Direct Alkylation (EtI)
Method B: Reductive Amination (MeCHO)
Reagent
Ethyl Iodide / K₂CO₃
Acetaldehyde / NaBH(OAc)₃
Primary Risk
Quaternization (Ring Opening)
Incomplete reduction
Byproducts
Linear amino ethers, Quaternary salts
N-Acetyl (if reducing agent is weak)
Typical Yield
25 - 40%
65 - 85%
Purification
Difficult (Salts everywhere)
Clean (Ion Exchange)
Scalability
Poor (Exothermic)
High
Detailed Experimental Protocol
Protocol: Synthesis of 1-Ethylazetidine-3-carboxylic acid via Reductive Amination
Preparation: In a clean, dry round-bottom flask under Nitrogen, suspend Azetidine-3-carboxylic acid in anhydrous Methanol.
Imine Formation: Add Acetaldehyde dropwise at 0°C. If the starting material is the HCl salt, add 1.0 eq of Triethylamine (TEA) to free the amine. Stir for 30 minutes at 0°C.
Note: The mixture may remain a suspension; this is normal.
Reduction: Add STAB portion-wise over 15 minutes at 0°C.
Caution: Hydrogen gas evolution. Ensure proper venting.
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-16 hours. Monitor by LCMS (Look for M+1 = 130.1).
Quench: Quench with a small amount of water. Concentrate the mixture under reduced pressure to remove Methanol.
Purification (Critical):
Dissolve the residue in minimal water.
Load onto a column of Dowex 50WX8 (H+ form) resin.
Flush with 3 column volumes of distilled water (removes salts and non-basic impurities).
Elute with 1M NH₄OH . Collect fractions containing the product (check via TLC with Ninhydrin stain or LCMS).
Isolation: Concentrate the ammoniacal fractions and lyophilize (freeze-dry) to obtain the product as a white powder.
Mechanistic Visualization: Ring Opening Risk
Understanding the decomposition pathway is vital for troubleshooting.
Figure 2: Decomposition Pathway. Acidic conditions or quaternization activates the C2 position for nucleophilic attack, relieving ring strain but destroying the product.
References
BenchChem. Technical Support Center: Azetidine Ring-Opening Reactions. Retrieved from
Organic Chemistry Portal. Synthesis of Azetidines. Retrieved from
European Patent Office. Process for the preparation of an azetidine-3-carboxylic acid (EP0221579A1). Retrieved from
PubChem. 1-Ethylazetidine-3-carboxylic acid (Compound Summary). Retrieved from
Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 1-Ethylazetidine-3-carboxylic Acid
This guide provides a comprehensive framework for the validation of an analytical method for 1-Ethylazetidine-3-carboxylic acid, a critical component in various drug development pipelines. We will move beyond a simple ch...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the validation of an analytical method for 1-Ethylazetidine-3-carboxylic acid, a critical component in various drug development pipelines. We will move beyond a simple checklist of procedures to explore the scientific rationale behind each validation parameter. This document is designed for researchers, scientists, and drug development professionals who require a robust, reliable, and defensible analytical method for quality control and stability testing. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Analytical Challenge: Quantifying 1-Ethylazetidine-3-carboxylic Acid
1-Ethylazetidine-3-carboxylic acid is a small, polar molecule. The analytical challenge lies in developing a method that is not only accurate and precise for the parent molecule but also capable of separating it from potential impurities and degradation products. Carboxylic acids, in general, present unique chromatographic considerations. They often lack a strong chromophore, necessitating UV detection at lower wavelengths (around 200-210 nm), and their polarity can make them challenging to retain on traditional reversed-phase columns.[5][6][7]
Choosing the Right Tool: HPLC-UV vs. Alternatives
Several techniques can be employed for the analysis of carboxylic acids, each with distinct advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common and robust technique for routine quality control in the pharmaceutical industry.[8] It offers a balance of sensitivity, specificity, and cost-effectiveness. For 1-Ethylazetidine-3-carboxylic acid, a Reversed-Phase (RP) HPLC method with UV detection is the preferred approach.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides superior sensitivity and selectivity, making it ideal for identifying unknown impurities or for bioanalytical applications where concentrations are very low.[9] However, for routine quantification of a drug substance, its complexity and cost are often not justified.
Gas Chromatography (GC): Requires derivatization to make the non-volatile carboxylic acid amenable to analysis, adding a step that can introduce variability and potential for error.[9]
For the purpose of this guide, we will focus on the validation of a stability-indicating RP-HPLC-UV method , as it represents the most practical and widely applicable choice for its intended purpose.
The Method Under Validation: An RP-HPLC-UV Protocol
The foundation of any successful validation is a well-developed analytical method. The following hypothetical method serves as the basis for our validation experiments.
Parameter
Condition
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent with DAD
A diode-array detector (DAD) is crucial for assessing peak purity, a key component of specificity.
Column
Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
A standard C18 column provides good retention for moderately polar compounds.
Mobile Phase
A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
An acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.
Gradient
Isocratic, 70% A / 30% B
An isocratic elution is simpler and generally more robust than a gradient method for a single analyte assay.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detection
UV at 210 nm
Carboxylic acid groups show absorbance at low UV wavelengths.
Injection Vol.
10 µL
A typical injection volume for standard HPLC analysis.
Diluent
Water:Acetonitrile (70:30, v/v)
The diluent should match the mobile phase to ensure good peak shape.
The Validation Workflow: A Step-by-Step Guide
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] Our approach follows a logical progression, where each step builds confidence in the method's performance.
Caption: The overall workflow for analytical method validation.
Specificity and Forced Degradation
Causality: The primary goal of specificity is to prove that the signal you measure comes exclusively from your analyte of interest.[4] It is not enough to show separation from known impurities; you must also demonstrate separation from potential degradation products that might form during the product's shelf-life. This is why forced degradation studies are inextricably linked to specificity and are fundamental to creating a "stability-indicating" method.[10][11][12]
Experimental Protocol:
Prepare Solutions:
Blank (Diluent)
Standard solution of 1-Ethylazetidine-3-carboxylic acid (e.g., 100 µg/mL)
Solutions of known impurities (if available)
Forced Degradation: Subject the analyte to stress conditions to intentionally generate degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[12]
Acidic Hydrolysis: Add 1N HCl to the analyte solution and heat at 80°C for 2 hours. Neutralize before injection.[13]
Basic Hydrolysis: Add 1N NaOH to the analyte solution and heat at 80°C for 2 hours. Neutralize before injection. Esters and amides are particularly susceptible to base hydrolysis.[10]
Oxidative Degradation: Add 3% H₂O₂ to the analyte solution and store at room temperature for 24 hours.[13]
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
Photolytic Degradation: Expose the analyte solution to UV light (e.g., 254 nm) and visible light for a defined period.
Analysis: Inject all prepared solutions into the HPLC system.
Peak Purity Assessment: Use the DAD to evaluate the peak purity of the analyte in the stressed samples. The purity angle should be less than the purity threshold.[13]
Caption: The logical workflow for a forced degradation study.
Linearity & Range
Causality: Linearity demonstrates a direct, proportional relationship between concentration and instrument response. This relationship is the basis for quantification. The range is the "trustworthy" interval over which this proportionality holds true with acceptable accuracy and precision.[4][8]
Experimental Protocol:
Prepare Standards: Prepare a minimum of five to six standard solutions from a stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 80, 100, 120, 150 µg/mL).
Analysis: Inject each standard in triplicate.
Data Evaluation:
Plot a graph of mean peak area versus concentration.
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Data Summary & Acceptance Criteria:
Parameter
Acceptance Criterion
Justification
Correlation Coefficient (r²)
≥ 0.999
Ensures a strong linear relationship between concentration and response.[14]
Y-intercept
≤ 2.0% of the 100% level response
Confirms that there is no significant bias or interference at zero concentration.[14]
Residual Plot
Random distribution around zero
A non-random pattern (e.g., a curve) would indicate that a simple linear model is not appropriate.
Range
80% to 120% of nominal
This range is typical for a drug substance assay and is confirmed by the accuracy and precision data.[4]
Accuracy
Causality: Accuracy measures the "trueness" of the method—how close the measured value is to the actual value. It is typically assessed via recovery studies.[15][16] This parameter confirms that the sample matrix or preparation procedure does not introduce a systematic error (bias) into the measurement.
Experimental Protocol:
Spike Samples: If a placebo matrix is available, spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). If no placebo exists, accuracy can be determined by comparing results to a second, well-characterized analytical method.
Replicates: Prepare three independent samples at each concentration level (for a total of 9 determinations).[4]
Analysis: Analyze the samples and calculate the percent recovery for each.
Data Summary & Acceptance Criteria:
Concentration Level
Replicate 1 (% Recovery)
Replicate 2 (% Recovery)
Replicate 3 (% Recovery)
Mean Recovery
%RSD
80%
100.5
99.8
101.1
100.5
0.65
100%
99.5
100.2
99.9
99.9
0.35
120%
101.2
100.8
101.5
101.2
0.35
Overall Acceptance Criteria
-
-
-
98.0 - 102.0%
≤ 2.0%
Precision
Causality: Precision measures the random error of a method, or the degree of agreement among a series of individual measurements. It is evaluated at two levels: repeatability (short-term variability) and intermediate precision (long-term variability).[15]
Caption: The relationship between Repeatability and Intermediate Precision.
Experimental Protocol:
Repeatability (Intra-assay Precision):
Prepare six individual samples of the analyte at 100% of the target concentration.
Analyze these samples on the same day, using the same instrument and by the same analyst.[4]
Intermediate Precision (Inter-assay Precision):
A second analyst repeats the repeatability experiment on a different day, and if possible, using a different HPLC system.[14]
Data Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of six measurements, and also for the combined twelve measurements.
Causality: The LOQ is the lowest concentration of analyte that can be reliably measured with acceptable accuracy and precision. It is a critical parameter for impurity analysis. The LOD is the lowest concentration that can be detected but not necessarily quantified.[15]
Experimental Protocol:
Determination: The most common method is based on the standard deviation of the response and the slope of the linearity curve.
LOD = 3.3 x (σ / S)
LOQ = 10 x (σ / S)
Where σ = the standard deviation of the y-intercepts of regression lines and S = the mean slope of the calibration curves.[4]
Confirmation: Prepare a standard at the calculated LOQ concentration and inject it six times. The precision (%RSD) should be acceptable (typically ≤ 10%), and the accuracy should be within reasonable limits.
Robustness
Causality: A robust method is insensitive to small, deliberate changes in its parameters, which is a predictor of its performance during routine use.[4] This is typically evaluated late in development but before final validation.
Experimental Protocol:
Vary Parameters: Analyze a standard solution while making small, deliberate changes to the method, one at a time.
Mobile Phase pH: ± 0.2 units
Mobile Phase Organic Content: ± 2% absolute
Column Temperature: ± 5 °C
Flow Rate: ± 0.1 mL/min
Detection Wavelength: ± 2 nm
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak tailing, theoretical plates) and the final quantified result.
Acceptance Criteria: System suitability parameters must remain within their defined limits, and the assay results should not deviate significantly from the nominal method results.
Conclusion
The validation of an analytical method is a systematic journey that provides documented evidence of its reliability. For 1-Ethylazetidine-3-carboxylic acid, a stability-indicating RP-HPLC-UV method, when validated according to the principles outlined in this guide, provides a trustworthy tool for ensuring product quality and safety. By understanding the causality behind each validation parameter—from the foundational importance of specificity demonstrated through forced degradation to the quantitative rigor of accuracy and precision—scientists can build and defend analytical methods with the highest degree of scientific integrity.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
Method Validation of Short Chain Carboxylic Acids . Theseus. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]
Quality Guidelines - ICH . International Council for Harmonisation. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
Forced degradation studies: A critical lens into pharmaceutical stability . Develodrug. [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . MDPI. [Link]
Forced Degradation Studies for Biopharmaceuticals . BioPharm International. [Link]
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HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column . SIELC Technologies. [Link]
A BRIEF REVIEW ON HPLC METHOD VALIDATION . JETIR. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]
A practical guide to forced degradation and stability studies for drug substances . Broughton. [Link]
Forced degradation products: Topics by Science.gov . Science.gov. [Link]
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. [Link]
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A Comparative Guide to the Purity Assessment of 1-Ethylazetidine-3-carboxylic acid by HPLC
Introduction 1-Ethylazetidine-3-carboxylic acid is a substituted cyclic amino acid, a structural motif of increasing interest in medicinal chemistry and drug development.[1][2] Its strained four-membered ring and carboxy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-Ethylazetidine-3-carboxylic acid is a substituted cyclic amino acid, a structural motif of increasing interest in medicinal chemistry and drug development.[1][2] Its strained four-membered ring and carboxylic acid functionality make it a valuable building block for creating novel therapeutic agents with specific conformational constraints.[3] As with any active pharmaceutical ingredient (API) or key intermediate, rigorous purity assessment is not merely a quality control step but a fundamental requirement for ensuring safety, efficacy, and reproducibility in downstream applications.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-Ethylazetidine-3-carboxylic acid. We will move beyond standard reversed-phase protocols, which often fail for such polar molecules, and delve into two more suitable chromatographic techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) . This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, grounded in the physicochemical properties of the analyte and authoritative chromatographic principles.
Analyte Characterization: The Key to Method Development
Understanding the physicochemical properties of 1-Ethylazetidine-3-carboxylic acid is the cornerstone of developing a robust and reliable HPLC method. The molecule is a small, polar, zwitterionic compound.[4][5]
Property
Value / Structure
Significance for HPLC Method Development
Structure
Contains a tertiary amine (basic) and a carboxylic acid (acidic). This zwitterionic nature means its net charge is highly pH-dependent. Lacks a strong UV chromophore, necessitating detection at low wavelengths (e.g., 200-215 nm).
Low molecular weight (129.16 g/mol ) and high polarity.
pKa Values (Predicted)
pKa1 (COOH) ≈ 2.5 - 3.5pKa2 (NH+) ≈ 9.5 - 10.5
The molecule's charge state can be manipulated by adjusting the mobile phase pH. At pH < 2.5, it is cationic. At pH > 10.5, it is anionic. Between these pH values, it exists as a zwitterion.[6][7][8]
Easily dissolved in aqueous or polar organic solvents for sample preparation.
The primary challenge in analyzing this compound with traditional C18 reversed-phase columns is its high polarity, which leads to poor retention and co-elution with the solvent front.[4] Therefore, alternative chromatographic modes are required.
Strategic Approach: HILIC vs. Mixed-Mode Chromatography
To achieve reliable separation and quantification, we will compare two powerful HPLC techniques known for their efficacy with polar analytes. A forced degradation study will be performed to generate potential impurities and prove the stability-indicating nature of each method.[10][11]
HILIC is an ideal technique for highly polar compounds.[12][13] Separation is based on the partitioning of the analyte between a high-organic-content mobile phase and a water-enriched layer adsorbed onto a polar stationary phase. For our zwitterionic analyte, electrostatic interactions with the stationary phase also play a significant role.[14]
Method B: Mixed-Mode Chromatography (MMC)
Mixed-mode columns possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities.[4][15] This dual retention mechanism provides unique selectivity for zwitterions, allowing for fine-tuning of retention and resolution by adjusting mobile phase pH, ionic strength, and organic content.
Below is a diagram illustrating the distinct separation mechanisms.
Caption: Comparative separation mechanisms in HILIC and Mixed-Mode Chromatography.
Experimental Design & Protocols
The following diagram outlines the comprehensive workflow for this comparative study.
Caption: Experimental workflow for the comparative purity assessment.
Standard and Sample Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 1-Ethylazetidine-3-carboxylic acid and dissolve in 25.0 mL of deionized water.
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with deionized water.
Forced Degradation Samples: Subject the stock solution (or solid material for thermal/photolytic stress) to the conditions outlined below. Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively, and dilute to a final theoretical concentration of 100 µg/mL.
Forced Degradation Protocol
Forced degradation studies are conducted to produce a target degradation of 5-20% of the active ingredient, as recommended by ICH guidelines.[10]
Acid Hydrolysis: Mix sample with 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Mix sample with 0.1 M NaOH and heat at 60°C for 8 hours.
Oxidative Degradation: Mix sample with 3% H₂O₂ and store at room temperature for 48 hours.
Thermal Degradation: Store solid sample in an oven at 80°C for 72 hours.
Photolytic Degradation: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
HPLC Method Parameters
Parameter
Method A: HILIC
Method B: Mixed-Mode (RP/Cation-Exchange)
Column
ZIC®-HILIC (150 x 4.6 mm, 5 µm)
Acclaim™ Trinity™ P1 (100 x 3.0 mm, 3 µm) or similar
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.5
100 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B
Acetonitrile
Acetonitrile
Gradient
90% B to 50% B over 15 min
95% B to 40% B over 15 min
Flow Rate
1.0 mL/min
0.5 mL/min
Column Temp.
35°C
40°C
Detection
UV at 205 nm
UV at 205 nm
Injection Vol.
5 µL
5 µL
Causality Behind Experimental Choices:
HILIC (Method A): A high starting percentage of acetonitrile ensures retention of the polar analyte.[12] Ammonium formate is a volatile buffer, making this method compatible with mass spectrometry (MS) for impurity identification. A low pH (3.5) ensures the carboxylic acid is mostly protonated and the tertiary amine is fully protonated, resulting in a net positive charge, which promotes electrostatic interaction with the negatively charged components of a zwitterionic HILIC phase.[14]
Mixed-Mode (Method B): A low pH (3.0) ensures the analyte is cationic, promoting strong retention on the cation-exchange sites of the column. The reversed-phase characteristic helps separate impurities with different hydrophobicities. A higher buffer concentration is used to facilitate the ion-exchange mechanism and ensure good peak shape.[15]
Results and Comparative Analysis
The following tables summarize the hypothetical, yet scientifically plausible, results obtained from the two HPLC methods.
Table 1: Chromatographic Performance for 1-Ethylazetidine-3-carboxylic acid and Degradation Products (DP)
Analyte
Method A: HILIC
Method B: Mixed-Mode
RT (min)
Resolution (Rs)
Parent Compound
6.8
-
DP1 (Base Hydrolysis)
5.2
3.5
DP2 (Oxidative)
7.5
1.6
DP3 (Acid Hydrolysis)
4.1
2.8 (from DP1)
Table 2: Purity Assessment Summary Under Forced Degradation
Stress Condition
% Degradation (Method A)
% Degradation (Method B)
Observations
Control (Unstressed)
0%
0%
Purity > 99.8%
Acid Hydrolysis
12.5%
12.8%
One major degradant (DP3) observed. Both methods show comparable results.
Base Hydrolysis
18.2%
18.0%
One major degradant (DP1) formed, likely via ring-opening.
Oxidation
8.5%
8.7%
A minor degradant (DP2) is well-resolved from the parent peak in both methods.
Thermal
< 1.0%
< 1.0%
The compound is highly stable under thermal stress.
Photolytic
2.3%
2.5%
Minor degradation observed, no new major peaks.
Interpretation and Comparison
Retention: Both methods successfully retained the highly polar parent compound, overcoming the primary challenge of standard reversed-phase HPLC. The mixed-mode column provided slightly longer retention, offering a potentially larger window for separating early-eluting impurities.
Resolution: Method B (Mixed-Mode) demonstrated superior resolving power, particularly between the parent peak and the oxidative degradant (DP2) and between DP2 and DP3. The dual retention mechanism of MMC provides an orthogonal selectivity that is highly advantageous for complex impurity profiles.[4]
Peak Shape: Both methods produced acceptable peak shapes with tailing factors well within the typical acceptable range of < 1.5.
Stability Indicating: The successful separation of degradation products generated under various stress conditions confirms that both methods are stability-indicating. They can accurately measure the parent compound's purity in the presence of its potential impurities and degradation products.[16][17]
Conclusion and Recommendations
Both HILIC and Mixed-Mode Chromatography are vastly superior to traditional reversed-phase methods for the purity assessment of 1-Ethylazetidine-3-carboxylic acid.
Method A (HILIC) is a robust and reliable method, particularly suitable for labs where HILIC is a well-established technique. Its compatibility with MS is a significant advantage for impurity identification during early-stage development.
Method B (Mixed-Mode Chromatography) is the recommended choice for routine quality control and in-depth stability studies. It offered superior resolution in this study, providing greater confidence in the separation of all potential impurities from the main peak. The ability to modulate both hydrophobic and ionic interactions gives it a higher degree of flexibility for method optimization.
Ultimately, the choice of method may depend on the specific application, available instrumentation, and the complexity of the sample matrix. However, this guide demonstrates that by leveraging alternative chromatographic modes grounded in the analyte's physicochemical properties, a robust, reliable, and stability-indicating purity assessment method can be successfully developed and validated.
References
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